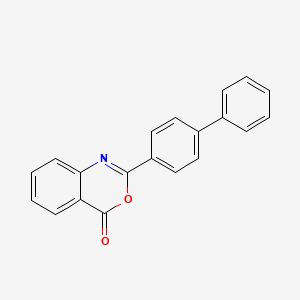

2-(4-biphenylyl)-4H-3,1-benzoxazin-4-one

Description

A Glimpse into the Chemistry of 4H-3,1-Benzoxazin-4-one

The chemistry of 4H-3,1-benzoxazin-4-ones is rich and varied, with numerous synthetic routes developed for their preparation. A common and historically significant method involves the reaction of anthranilic acids with acid chlorides. nih.govrsc.org This straightforward approach allows for the introduction of various substituents at the 2-position of the benzoxazinone (B8607429) ring, leading to a wide array of derivatives.

Over the years, more advanced and efficient synthetic methodologies have been reported, including cascade annulations, oxidative condensations, and transition-metal-catalyzed coupling reactions. nih.gov These methods offer improvements in terms of yield, selectivity, and the ability to introduce a wider range of functional groups onto the benzoxazinone scaffold.

The reactivity of the 4H-3,1-benzoxazin-4-one core is a key aspect of its chemical significance. The ring system can undergo reactions with a variety of nucleophiles, leading to ring-opening or transformation into other heterocyclic systems, such as quinazolinones. mdpi.com This reactivity makes them valuable intermediates in the synthesis of diverse and complex molecules.

The Evolution of Benzoxazinone Derivatives in Academic Research

The first synthesis of a 2-aryl-4H-1,3-benzoxazin-4-one was reported in 1902 by Heller and Fiesselmann, who prepared the compound by treating anthranilic acid with an aroyl chloride in the presence of pyridine (B92270). nih.gov This seminal work laid the foundation for over a century of research into this class of compounds.

Early research focused on the fundamental synthesis and characterization of various benzoxazinone derivatives. As analytical techniques became more sophisticated, so too did the depth of investigation into their chemical and physical properties.

In recent decades, the trajectory of academic research has shifted significantly towards exploring the biological activities of these molecules. Numerous studies have demonstrated that benzoxazinone derivatives exhibit a wide range of pharmacological properties, including anticancer, anti-inflammatory, antibacterial, and antiviral activities. nih.govresearchgate.netmongoliajol.info This has positioned them as privileged scaffolds in medicinal chemistry and drug discovery programs.

The Scientific Interest in 2-(4-biphenylyl)-4H-3,1-benzoxazin-4-one

While specific research dedicated solely to this compound is not extensively documented in publicly available literature, the rationale for its investigation can be inferred from the broader context of benzoxazinone chemistry and the known significance of the biphenyl (B1667301) moiety in medicinal chemistry.

The investigation of this specific derivative would aim to understand how the larger, more complex biphenyl substituent at the 2-position influences the chemical and biological properties of the benzoxazinone core. Research in this area would likely involve its synthesis, full spectroscopic characterization, and evaluation in various biological assays to explore its potential as a therapeutic agent or a tool for chemical biology research.

Below is a table of general physical and chemical properties that could be expected for a compound like this compound, based on related structures.

| Property | Value |

| Molecular Formula | C20H13NO2 |

| Molecular Weight | 299.33 g/mol |

| Appearance | Likely a solid at room temperature |

| Solubility | Expected to be soluble in common organic solvents |

Further research is required to fully elucidate the specific characteristics and potential applications of this compound.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-phenylphenyl)-3,1-benzoxazin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13NO2/c22-20-17-8-4-5-9-18(17)21-19(23-20)16-12-10-15(11-13-16)14-6-2-1-3-7-14/h1-13H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OALNQNXMFRJAEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC4=CC=CC=C4C(=O)O3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 4 Biphenylyl 4h 3,1 Benzoxazin 4 One and Analogous Structures

Classical Cyclization Strategies for 4H-3,1-Benzoxazin-4-ones

The traditional approaches to synthesizing the 4H-3,1-benzoxazin-4-one ring system have been well-established for over a century and primarily rely on the cyclization of anthranilic acid derivatives.

Condensation Reactions of Anthranilic Acid Derivatives with Acyl Chlorides and Anhydrides

The most conventional and widely employed method for the synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones is the condensation of anthranilic acid with acylating agents like acyl chlorides or acid anhydrides. nih.govuomosul.edu.iq The first reported synthesis of 2-aryl-4H-1,3-benzoxazin-4-ones by Heller and Fiesselmann in 1902 involved treating anthranilic acids with aroyl chlorides in the presence of pyridine (B92270). nih.gov

In this reaction, anthranilic acid reacts with an acyl chloride, such as 4-biphenylcarbonyl chloride for the specific synthesis of 2-(4-biphenylyl)-4H-3,1-benzoxazin-4-one. The reaction typically proceeds in two stages. Initially, the amino group of anthranilic acid is acylated by the acyl chloride to form an N-acylanthranilic acid intermediate. nih.govrsc.org This intermediate then undergoes intramolecular cyclization via dehydration to form the final benzoxazinone (B8607429) ring. nih.gov The cyclization can be promoted by heating or by using a dehydrating agent, such as acetic anhydride (B1165640) or cyanuric chloride. uomosul.edu.iqmdpi.com

The use of pyridine as a solvent is common, as it acts as a base to neutralize the hydrogen chloride (HCl) gas evolved during the acylation step. uomosul.edu.iqrsc.org Studies have shown that using two equivalents of the acyl chloride relative to anthranilic acid can lead to high yields of the benzoxazinone. rsc.org The proposed mechanism suggests that one mole of the acyl chloride acylates the amino group, while the second mole reacts with the carboxylic acid group to form a mixed anhydride, which then facilitates the cyclization. uomosul.edu.iq

Several variations of this method exist, utilizing different cyclizing agents to improve yields and reaction conditions. For instance, a mixture of cyanuric chloride and dimethylformamide (DMF) can form an iminium cation that acts as a mild cyclizing agent at room temperature. nih.govmdpi.com

| Starting Materials | Reagents/Conditions | Product | Yield | Reference(s) |

| Anthranilic acid, Benzoyl chloride | Pyridine, 8°C to room temp | 2-Phenyl-4H-3,1-benzoxazin-4-one | 78% | researchgate.net |

| Anthranilic acid, Benzoyl chloride | Pyridine (2 mol. equivalent) | 2-Phenyl-4H-3,1-benzoxazin-4-one | High | rsc.org |

| Anthranilic acid, Acyl/Benzoyl chlorides | Cyanuric chloride/DMF, Triethylamine, RT | 2-Substituted-4H-3,1-benzoxazin-4-ones | Good | nih.gov |

| N-Benzoylanthranilic acid | Cyanuric chloride, Toluene (B28343), Triethylamine, Reflux | 2-Phenyl-4H-3,1-benzoxazin-4-one | 67.8% | mdpi.com |

| Anthranilic acid, Acetic anhydride | Heat | 2-Methyl-4H-3,1-benzoxazin-4-one | - | uomosul.edu.iq |

Ring Expansion and Rearrangement Approaches

Alternative classical strategies to construct the 4H-3,1-benzoxazin-4-one skeleton involve ring expansion and molecular rearrangement reactions. acs.org One such approach involves the ring expansion of 1,2-benzisoxazol-3-ones to yield 2-amino-4H-1,3-benzo[e]oxazin-4-ones. nih.gov Another documented rearrangement involves treating N-(phenylcarbamoyl)-anthranilic acid, formed from anthranilic acid and phenyl isocyanate, with polyphosphoric acid. Depending on the temperature, this can yield either 1,2-dihydro-2-phenylimino-4H-3,1-benzoxazin-4-one or undergo rearrangement to 3-phenyl-2,4(1H,3H)-quinazolinedione. researchgate.net These methods, while less common for direct synthesis of 2-aryl derivatives like this compound, highlight the chemical versatility available for accessing the core benzoxazinone structure.

Modern and Sustainable Synthetic Routes to this compound

In recent years, the focus has shifted towards developing more efficient, sustainable, and atom-economical synthetic methods. Transition-metal catalysis has emerged as a powerful tool for constructing the benzoxazinone ring system, offering novel reaction pathways. nih.gov

Transition-Metal-Catalyzed Carbonylation and Coupling Reactions

Transition-metal-catalyzed reactions, particularly those involving palladium and copper, provide modern alternatives to classical methods. These reactions often utilize readily available starting materials and proceed with high efficiency and functional group tolerance. organic-chemistry.orgorganic-chemistry.org

Palladium-catalyzed carbonylative reactions are a cornerstone of modern heterocyclic synthesis. nih.gov These methods allow for the construction of benzoxazinones from precursors like N-(o-bromoaryl)amides or o-halophenols. nih.govnih.gov A key advantage is the use of carbon monoxide (CO) or CO surrogates to introduce the carbonyl group of the heterocycle. organic-chemistry.org To circumvent the challenges of handling toxic, pressurized CO gas, various solid or liquid CO-releasing agents have been developed, such as paraformaldehyde, molybdenum hexacarbonyl (Mo(CO)6), and oxalyl chloride. organic-chemistry.orgnih.govnih.gov

For example, a series of substituted benzoxazinones can be synthesized from N-(o-bromoaryl)amides through palladium-catalyzed carbonylation using paraformaldehyde as the CO source. organic-chemistry.orgorganic-chemistry.org This process is noted as the first instance of using paraformaldehyde for the palladium-catalyzed carbonylative synthesis of heterocycles. nih.gov Similarly, a domino carbonylation-cyclization of o-iodophenols with cyanamide (B42294) and Mo(CO)6 as the CO source, catalyzed by a palladium complex, affords 2-amino-4H-benzo[e] acs.orgorganic-chemistry.orgoxazin-4-ones in moderate to excellent yields. nih.gov This approach is also applicable to more challenging o-bromophenols. nih.gov

Copper-catalyzed reactions have proven to be facile and efficient for synthesizing 4H-3,1-benzoxazin-4-one derivatives. organic-chemistry.orgorganic-chemistry.org A notable method involves a tandem intramolecular C-N coupling and rearrangement sequence starting from substituted N-acyl-2-halobenzamides. acs.orgorganic-chemistry.org This procedure provides a novel and useful strategy for the construction of N-heterocycles. organic-chemistry.org

The reaction is typically catalyzed by a copper(I) salt, such as copper(I) iodide (CuI), in the presence of a base like potassium phosphate (B84403) (K3PO4) and an anhydrous solvent like toluene at elevated temperatures. organic-chemistry.org The proposed mechanism involves the activation of the N-acyl-2-halobenzamide by the copper(I) catalyst, followed by intramolecular C-N coupling, rearrangement, and subsequent ring closure to form the benzoxazinone product. organic-chemistry.org This method demonstrates broad functional-group tolerance and provides moderate to high yields for a variety of substrates. organic-chemistry.org

| Starting Material (Substrate) | Catalyst/Base/Solvent | Temperature | Product | Yield | Reference(s) |

| N-Benzoyl-2-iodobenzamide | CuI / K3PO4 / Toluene | 120°C | 2-Phenyl-4H-3,1-benzoxazin-4-one | 81% | organic-chemistry.org |

| N-(4-Chlorobenzoyl)-2-iodobenzamide | CuI / K3PO4 / Toluene | 120°C | 2-(4-Chlorophenyl)-4H-3,1-benzoxazin-4-one | 85% | organic-chemistry.org |

| N-(4-Methylbenzoyl)-2-iodobenzamide | CuI / K3PO4 / Toluene | 120°C | 2-(p-Tolyl)-4H-3,1-benzoxazin-4-one | 78% | organic-chemistry.org |

| N-Benzoyl-2-bromobenzamide | CuI / K3PO4 / Toluene | 120°C | 2-Phenyl-4H-3,1-benzoxazin-4-one | 51% | organic-chemistry.org |

Gold-Catalyzed Heteroannulation

Gold(I)-catalyzed heteroannulation has emerged as a powerful and straightforward method for constructing the 1,3-benzoxazin-4-one scaffold. This strategy offers high efficiency, excellent functional group tolerance, and remarkable atom economy. researchgate.netorganic-chemistry.orgnih.gov The reaction typically involves the cyclization of readily available starting materials such as N-substituted salicylic (B10762653) amides or non-protected anthranilic acids with alkynes. researchgate.netnih.gov

The proposed mechanism commences with the activation of the alkyne by a cationic gold(I) catalyst. organic-chemistry.org This activation renders the alkyne susceptible to nucleophilic attack by the amide or amine functionality of the second substrate. The ensuing intramolecular cyclization and subsequent protodeauration regenerate the catalyst and yield the final benzoxazinone product. organic-chemistry.org Researchers have successfully employed this method to synthesize a wide array of 2,3-disubstituted 1,3-benzoxazin-4-ones, including those with quaternary carbon centers, which are often challenging to construct using conventional methods. researchgate.netnih.gov

The optimization of reaction conditions has been a key focus of research. For instance, in the heteroannulation of N-methyl salicylic amide with phenylacetylene, a combination of IPrAuCl (an N-heterocyclic carbene gold complex) and a silver salt cocatalyst like AgOTf in toluene was found to be optimal, affording near-quantitative yields. organic-chemistry.org The versatility of this protocol is demonstrated by its compatibility with various substituted salicylic amides and a broad range of terminal and internal alkynes. organic-chemistry.orgnih.gov

Table 1: Gold(I)-Catalyzed Synthesis of Benzoxazinones from Salicylic Amides and Alkynes organic-chemistry.org

| Salicylic Amide Substituent (N-R) | Alkyne Substituent (R') | Product | Yield (%) |

|---|---|---|---|

| Methyl | Phenyl | 2-Methyl-2-phenyl-2,3-dihydro-1,3-benzoxazin-4-one | 98 |

| Methyl | 4-Tolyl | 2-Methyl-2-(4-tolyl)-2,3-dihydro-1,3-benzoxazin-4-one | 95 |

| Methyl | 4-Methoxyphenyl | 2-(4-Methoxyphenyl)-2-methyl-2,3-dihydro-1,3-benzoxazin-4-one | 96 |

| Benzyl | Phenyl | 2-Benzyl-2-phenyl-2,3-dihydro-1,3-benzoxazin-4-one | 85 |

| Methyl | Cyclohexyl | 2-Cyclohexyl-2-methyl-2,3-dihydro-1,3-benzoxazin-4-one | 78 |

Oxidative Cascade Cyclization Strategies

Oxidative cascade cyclizations represent a modern and efficient avenue for the synthesis of benzoxazinone derivatives. These methods often proceed under mild conditions and can be achieved using various catalytic systems or even under transition-metal-free conditions. mdpi.comnih.gov A prominent strategy involves the electrochemical oxidative radical cascade cyclization of olefinic amides. rsc.orgrsc.org This electro-synthetic approach avoids the need for external chemical oxidants, aligning with green chemistry principles. rsc.orgresearchgate.net

In a typical electrochemical setup, an undivided cell is used where various olefinic amides react with partners like thiophenols or alcohols to generate functionalized benzoxazines. rsc.orgrsc.org This radical cascade reaction facilitates the formation of multiple bonds, such as C–S/C–Se and C–O bonds, in a single step. rsc.org For example, the reaction of N-(2-vinylphenyl)amides can be initiated to form CF3-containing benzoxazines, highlighting the utility for introducing important structural motifs. researchgate.net

Transition-metal-free oxidative cascades have also been developed. One such method employs iodine as a catalyst and oxone as the sole oxidant to react anthranilic acids with aldehydes, forming 2-aryl-benzoxazin-4-ones. nih.gov Another innovative approach is the cross-dehydrogenative coupling (CDC) for direct C–O bond formation. mdpi.com In this process, N-iodosuccinimide can mediate the α-functionalization of an sp3 C-H bond in N-alkyl-N-aryl anthranilic acids, leading to the oxidative C-O bond formation required to close the benzoxazinone ring. mdpi.comnih.gov These cascade strategies are valued for their high efficiency and ability to construct complex molecules from simple precursors in a single operation.

Table 2: Electrochemical Oxidative Cyclization for Benzoxazine (B1645224) Synthesis mdpi.com

| Substrate | Coupling Partner | Key Features | Product Type | Yield Range (%) |

|---|---|---|---|---|

| Olefinic Amides | Thiophenols | Forms C-S and C-O bonds | Thiolated Benzoxazines | Up to 83 |

| Olefinic Amides | Diselenides | Forms C-Se and C-O bonds | Selenylated Benzoxazines | Up to 83 |

| Olefinic Amides | Alcohols | High atom efficiency | Alkoxylated Benzoxazines | Not specified |

| ortho-Vinyl aniline | Ammonium thiocyanate | Catalyst- and oxidant-free | Thiocyanato-containing Benzoxazines | 62-79 |

Green Chemistry Principles in Benzoxazinone Synthesis

The integration of green chemistry principles into the synthesis of benzoxazinones is a growing area of focus, aimed at reducing environmental impact through solvent minimization and enhanced reaction efficiency. iau.irresearchgate.net

Solvent-Free and Aqueous Media Syntheses

A significant advancement in green synthesis is the development of solvent-free protocols. These methods often utilize microwave irradiation to accelerate reactions, leading to high yields in short timeframes. researchgate.netdoaj.org For instance, 2-substituted-4H-3,1-benzoxazin-4-ones can be efficiently synthesized by the cyclization of N-acyl anthranilic acid derivatives under solvent-free conditions, using recyclable dehydrating agents like silica (B1680970) gel or bentonite (B74815) clay. iau.ir This approach eliminates the need for deleterious organic solvents and simplifies the experimental setup. iau.ir Another eco-friendly method involves using polyethylene (B3416737) glycol (PEG-400) as a reaction medium, which allows for the synthesis of benzoxazines at ambient temperature under solvent-free conditions. researchgate.net

Syntheses in aqueous media are also gaining traction. Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. Heteropoly acids like H3PW12O40 have been shown to effectively catalyze the synthesis of benzoxazines and quinazolines in aqueous media, demonstrating the feasibility of conducting these transformations in water. mdpi.com

Catalyst Development for Enhanced Atom Economy

Atom economy, a concept pioneered by Barry Trost, is a core principle of green chemistry that measures the efficiency of a reaction by how many atoms from the reactants are incorporated into the final product. numberanalytics.comnumberanalytics.com The development of advanced catalysts is crucial for designing reactions with high atom economy. numberanalytics.com

Addition and cycloaddition reactions are inherently atom-economical, and catalysts that facilitate these transformations are highly desirable. The gold-catalyzed heteroannulation described earlier is a prime example, offering excellent atom economy by incorporating all atoms from the alkyne and amide substrates into the benzoxazinone product. researchgate.netnih.gov Similarly, Rh(III)-catalyzed direct ortho-C–H bond carbonylation provides a route to benzoxazinones from anilines with high atom economy. acs.org

Derivatization Strategies for the 2-(4-biphenylyl) Moiety and Benzoxazinone Core

The ability to modify the core structure of this compound is essential for tuning its properties for various applications. Derivatization can be targeted at either the benzoxazinone ring system or the biphenyl (B1667301) substituent.

Functionalization at the Biphenyl System

Late-stage functionalization of the biphenyl moiety offers a powerful strategy to create a library of analogs from a common intermediate. Modern C-H activation techniques are particularly well-suited for this purpose. researchgate.net Nitrile-directed C-H functionalization has been shown to be an effective method for the selective modification of biaryl compounds. nih.gov

This strategy allows for the introduction of various functional groups at the meta-position of a biphenyl system. nih.gov For a molecule like this compound, a nitrile group could be pre-installed on the biphenyl ring to direct olefination, acetoxylation, or iodination at a remote C-H bond. researchgate.netnih.gov The reaction is typically catalyzed by a palladium complex in conjunction with a silver co-catalyst and specialized ligands, such as substituted 2-pyridones, which assist in the C-H bond cleavage. nih.gov The resulting functionalized biphenyl derivatives can then be used in further synthetic transformations, as the introduced groups (e.g., nitrile, iodo) are versatile handles for subsequent cross-coupling reactions. nih.gov

Substitutions on the Benzoxazinone Heterocycle

While the synthesis of the benzoxazinone core is well-documented, direct substitution on the pre-formed heterocycle of 2-aryl-4H-3,1-benzoxazin-4-ones, without inducing ring cleavage, is less common. Many reactions involving nucleophiles lead to the opening of the oxazinone ring and subsequent rearrangement to form other heterocyclic systems, such as quinazolinones. organic-chemistry.orgnih.gov However, specific transformations that modify the heterocycle while retaining its fundamental structure have been reported. These primarily involve modifications at the nitrogen atom (N-3) or the carbonyl group (C-4).

One notable reaction involves the simultaneous N-acetylation and reduction of the heterocycle. In a one-pot procedure utilizing ultrasound irradiation, the reaction of anthranilic acids and aryl aldehydes in the presence of acetic anhydride leads to the formation of N-acetyl-2-aryl-1,2-dihydro-4H-1,3-benzoxazin-4-ones. nih.gov This transformation introduces an acetyl group at the N-3 position but also reduces the C2=N3 double bond, resulting in a dihydro-benzoxazinone structure.

Another significant substitution on the heterocycle is the thionation of the C-4 carbonyl group. The conversion of a carbonyl to a thiocarbonyl is a key transformation in medicinal chemistry, often accomplished using reagents like phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent. nih.gov Lawesson's reagent is particularly effective for the thionation of amides and lactones. organic-chemistry.orgnih.gov This reaction allows for the conversion of 2-aryl-4H-3,1-benzoxazin-4-ones into their corresponding 2-aryl-4H-3,1-benzothiazin-4-thiones, thereby directly substituting the oxygen atom of the heterocycle's carbonyl group with sulfur. This modification can significantly alter the electronic and steric properties of the molecule, influencing its biological activity.

The table below summarizes these specific substitutions on the benzoxazinone heterocycle.

Table 1: Synthetic Transformations on the 4H-3,1-Benzoxazin-4-one Heterocycle

| Starting Material Class | Reagent(s) | Product Class | Position(s) Modified | Description | Citation(s) |

|---|---|---|---|---|---|

| 2-Aryl-4H-3,1-benzoxazin-4-one | Acetic Anhydride (via one-pot synthesis from anthranilic acid) | N-Acetyl-2-aryl-1,2-dihydro-4H-3,1-benzoxazin-4-one | N-3, C-2 | N-acetylation coupled with reduction of the C=N bond. | nih.gov |

| 2-Aryl-4H-3,1-benzoxazin-4-one | Lawesson's Reagent or P₄S₁₀ | 2-Aryl-4H-3,1-benzothiazin-4-thione | C-4 | Thionation of the exocyclic carbonyl group. | nih.gov |

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Anthranilic acid |

| Benzoyl chloride |

| 2-Phenyl-4H-3,1-benzoxazin-4-one |

| N-acylanthranilic acid |

| Cyanuric chloride |

| Triethylamine |

| Dimethylformamide (DMF) |

| Acetic anhydride |

| 2,4,6-trichloro-1,3,5-triazine (TCT) |

| Triphenylphosphine |

| N-acetyl-2-aryl-1,2-dihydro-4H-1,3-benzoxazin-4-one |

| Phosphorus pentasulfide (P₄S₁₀) |

| Lawesson's reagent |

Chemical Reactivity and Transformation Pathways of 2 4 Biphenylyl 4h 3,1 Benzoxazin 4 One

Nucleophilic Ring-Opening Reactions of the Benzoxazinone (B8607429) Core

The fundamental reactivity of the 2-(4-biphenylyl)-4H-3,1-benzoxazin-4-one scaffold is dominated by nucleophilic attack, which leads to the opening of the oxazinone ring. The benzoxazinone structure contains two primary electrophilic sites that are susceptible to nucleophiles: the C4-carbonyl carbon and the C2-carbon atom. mdpi.com This dual reactivity allows for a diverse range of chemical transformations.

The reaction pathway is initiated by the attack of a nucleophile on the carbonyl group (C4), which results in the cleavage of the acyl-oxygen bond (O1-C2). This process opens the heterocyclic ring, forming an N-acylanthranilic acid derivative as an intermediate. This intermediate can then undergo further reactions, often leading to the formation of new heterocyclic systems. The competition between the two electrophilic sites is influenced by factors such as the nature and steric bulk of the attacking nucleophile. mdpi.com This susceptibility to ring-opening makes this compound a key precursor for a wide array of more complex molecules. uomosul.edu.iqresearchgate.net

Rearrangement Reactions and Isomerization Pathways

Beyond simple ring-opening, 2-substituted-4H-3,1-benzoxazin-4-ones can undergo rearrangement reactions under specific conditions. For instance, treatment with polyphosphoric acid can induce molecular rearrangements. Depending on the reaction temperature, N-(phenylcarbamoyl)-anthranilic acid, a related precursor, can yield either 1,2-dihydro-2-phenylimino-4H-3,1-benzoxazin-4-one or rearrange to form 3-phenyl-2,4(1H,3H)-quinazolinedione. researchgate.net This indicates that the benzoxazinone skeleton, or its immediate precursors, can serve as a template for constructing isomeric heterocyclic structures through intramolecular rearrangement processes.

Electrophilic Aromatic Substitution on the Biphenyl (B1667301) Moiety

The biphenyl group at the C2 position provides additional sites for chemical modification via electrophilic aromatic substitution (SEAr). wikipedia.org This type of reaction involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. wikipedia.org Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.org

In the context of this compound, the biphenyl moiety has two phenyl rings that can undergo substitution. The reactivity of the phenyl ring directly attached to the benzoxazinone core is influenced by the electronic effects of the heterocyclic system. The terminal phenyl ring behaves similarly to unsubstituted benzene (B151609), though it is activated by the first ring. Friedel-Crafts reactions, a classic example of SEAr, have been successfully performed on 2-substituted (4H)-3,1-benzoxazin-4-ones, leading to the formation of benzophenone (B1666685) derivatives. researchgate.netsemanticscholar.org This demonstrates that the biphenyl substituent can be functionalized without disrupting the benzoxazinone core, provided the appropriate reaction conditions are chosen.

Cycloaddition Reactions Involving the Benzoxazinone Scaffold

The benzoxazinone ring system can participate in cycloaddition reactions, further expanding its synthetic utility. Vinyl- and alkynyl-substituted benzoxazinone derivatives can generate zwitterionic intermediates that are employed in catalytic asymmetric [4+1], [4+2], and [4+3] dipolar cycloaddition reactions for the synthesis of various aza-heterocycles. nih.gov While the biphenyl substituent itself is not directly involved in the cycloaddition, the benzoxazinone scaffold acts as the core component. For example, isobenzofurans, which are highly reactive dienes, readily undergo [4+2] Diels-Alder reactions. beilstein-journals.org This reactivity suggests that the C2-N3-C4 portion of the benzoxazinone could potentially act as a dienophile or, under certain conditions, the benzene ring could participate as a diene component in cycloaddition reactions.

Role of this compound as a Synthetic Building Block

Due to its inherent reactivity, this compound is an exceptionally useful synthetic building block in organic chemistry. uomosul.edu.iqresearchgate.net Its ability to react with a wide range of nucleophiles allows for its conversion into numerous other heterocyclic compounds, making it a cornerstone for the synthesis of molecules with potential biological and pharmaceutical relevance. nih.govresearchgate.net

Precursor to Quinazolinones and Other Heterocycles

One of the most significant applications of this compound is its role as a precursor to quinazolinones. uomosul.edu.iqnih.gov This transformation is typically achieved through reaction with nitrogen-based nucleophiles. The process involves the initial ring-opening of the benzoxazinone, followed by cyclization to form the stable quinazolinone ring system.

The general reaction involves aminolysis with ammonia, primary amines, or hydrazine (B178648), which attacks the C4-carbonyl, leading to the formation of a 2,3-disubstituted-4(3H)-quinazolinone. researchgate.netsemanticscholar.org This method is highly versatile and widely used for creating libraries of quinazolinone derivatives for various applications. iiste.orgraco.cat

Beyond quinazolinones, this benzoxazinone can be used to synthesize other heterocyclic structures. For example, reaction with sodium azide (B81097) can yield tetrazole derivatives, and reaction with o-phenylenediamine (B120857) can produce benzimidazole (B57391) derivatives. uomosul.edu.iqraco.cat

Table 1: Synthesis of Heterocycles from 2-Aryl-4H-3,1-benzoxazin-4-ones

| Reagent | Resulting Heterocycle | Reference |

|---|---|---|

| Ammonia / Ammonium Acetate | Quinazolinone | uomosul.edu.iqraco.cat |

| Primary Amines | 3-Substituted-quinazolinone | researchgate.netsemanticscholar.org |

| Hydrazine Hydrate (B1144303) | 3-Amino-quinazolinone | researchgate.netsemanticscholar.org |

| Hydroxylamine | 3-Hydroxy-quinazolinone | semanticscholar.orgraco.cat |

| o-Phenylenediamine | Benzimidazole derivative | uomosul.edu.iqraco.cat |

Reactions with Carbon, Nitrogen, Oxygen, and Sulfur Nucleophiles

The electrophilic nature of the benzoxazinone ring allows it to react with a broad spectrum of nucleophiles, categorized by the attacking atom. uomosul.edu.iq

Reactions with Nitrogen Nucleophiles: As detailed previously, nitrogen nucleophiles are extensively used to convert this compound into quinazolinones. researchgate.net This includes reactions with simple amines like ethanolamine (B43304) and aromatic amines such as 4-aminoacetophenone and o-phenylenediamine, each yielding a correspondingly substituted quinazolinone. researchgate.netsemanticscholar.orgiiste.org The reaction with hydrazine hydrate is particularly useful as it introduces a reactive amino group at the N3 position of the quinazolinone, which can be used for further elaboration into fused heterocyclic systems like triazolo[2,3-c]quinazolines. semanticscholar.org

Reactions with Carbon Nucleophiles: Carbon-based nucleophiles, such as Grignard reagents and active methylene (B1212753) compounds, also react with the benzoxazinone core. Grignard reagents can add to the C4-carbonyl group, leading to ring cleavage. researchgate.netsemanticscholar.org Reactions with active methylene compounds like malononitrile (B47326) or ethyl acetoacetate, typically under basic conditions, result in the formation of 4-hydroxy-quinolin-2(1H)-one derivatives. uomosul.edu.iqsemanticscholar.org This occurs via an initial attack on the C4-carbonyl, ring-opening, and subsequent intramolecular cyclization involving the newly formed amide and the active methylene group.

Reactions with Oxygen Nucleophiles: Oxygen nucleophiles can also induce ring-opening. For example, ethanolysis with sodium ethoxide can lead to the formation of the corresponding ethyl anthranilate derivative. raco.cat Reaction with ethanolamine results in the formation of a hydroxyethylquinazolinone, demonstrating a sequence of ring-opening by the amino group followed by recyclization. semanticscholar.orgiiste.org

Reactions with Sulfur Nucleophiles: Sulfur nucleophiles are known for their high nucleophilicity and readily react with benzoxazinones. msu.edu For example, reaction with thiosemicarbazide (B42300) leads to the formation of a 3-thiourido-3(4H)-quinazolinone derivative. raco.cat Similarly, reaction with 2-aminothiophenol (B119425) can be used to synthesize benzothiazole (B30560) derivatives. uomosul.edu.iq

Table 2: Reactivity of 2-Aryl-4H-3,1-benzoxazin-4-one with Various Nucleophiles

| Nucleophile Type | Example Reagent | Product Type | Reference |

|---|---|---|---|

| Nitrogen | Hydrazine Hydrate | 3-Amino-quinazolinone | researchgate.netsemanticscholar.org |

| 4-Aminoacetophenone | 3-(4-Acetophenyl)-quinazolinone | semanticscholar.org | |

| Ethanolamine | N-Hydroxyethyl-quinazolinone | semanticscholar.orgiiste.org | |

| Carbon | Malononitrile | 4-Hydroxy-3-cyanoquinoline | semanticscholar.org |

| Grignard Reagents | Ring-opened tertiary carbinols | researchgate.netsemanticscholar.org | |

| Oxygen | Sodium Ethoxide | Ethyl anthranilate derivative | raco.cat |

| Sulfur | Thiosemicarbazide | 3-Thiourido-quinazolinone | raco.cat |

Advanced Spectroscopic and Crystallographic Elucidation of 2 4 Biphenylyl 4h 3,1 Benzoxazin 4 One

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an essential technique for determining the precise structure of organic molecules by mapping the magnetic environments of atomic nuclei such as protons (¹H) and carbon-13 (¹³C).

¹³C NMR for Carbon Skeleton Analysis

¹³C NMR spectroscopy is used to determine the structure of the carbon backbone of a molecule. Each unique carbon atom in the structure of 2-(4-biphenylyl)-4H-3,1-benzoxazin-4-one would produce a distinct signal, including those of the carbonyl group, the carbons in the heterocyclic ring, and the aromatic carbons of the biphenyl (B1667301) and benzene (B151609) moieties. A comprehensive search did not yield any published ¹³C NMR spectral data specifically for this compound. While data exists for other benzoxazinone (B8607429) analogs and various biphenyl compounds, this information is not directly applicable to the target molecule. nih.govubaya.ac.idrsc.orgresearchgate.net

2D NMR Techniques (COSY, HSQC, HMBC) for Complex Structural Assignments

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are powerful tools for unambiguously assigning ¹H and ¹³C signals and establishing the connectivity within a complex molecule. These analyses would confirm the bonding framework of this compound. At present, there are no available studies reporting the use of 2D NMR techniques for the structural elucidation of this specific compound.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Molecular Fingerprinting

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, identifies the functional groups present in a molecule by measuring the absorption or scattering of infrared radiation corresponding to molecular vibrations. For this compound, characteristic vibrational bands would be expected for the C=O (lactone), C=N, and C-O-C groups of the benzoxazinone ring, as well as vibrations associated with the aromatic rings. Despite the availability of FT-IR and Raman spectra for related compounds like 2-phenyl and 2-(4-nitrophenyl) derivatives, no specific experimental vibrational data for this compound could be located. conicet.gov.arresearchgate.netresearchgate.net

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. Fragmentation patterns observed in the mass spectrum offer further structural information. This analysis would confirm the molecular formula of this compound (C₂₀H₁₃NO₂) and reveal characteristic fragmentation pathways. A search of the scientific literature did not uncover any published HRMS data or fragmentation analysis for this compound, although general mass spectral behaviors of the 2-substituted-4H-3,1-benzoxazin-4-one class have been discussed. researchgate.net

Single Crystal X-ray Diffraction for Definitive Solid-State Structural and Conformational Determination

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique would provide precise bond lengths, bond angles, and conformational details, such as the dihedral angle between the biphenyl rings and the benzoxazinone moiety. There are no published crystallographic studies for this compound in the Cambridge Structural Database or other reviewed sources. Crystal structures for simpler analogs, such as 2-phenyl-4H-3,1-benzoxazin-4-one, have been reported and analyzed, but this information cannot be extrapolated to definitively describe the solid-state structure of the target compound. nih.govresearchgate.netresearchgate.net

Computational and Theoretical Chemistry of 2 4 Biphenylyl 4h 3,1 Benzoxazin 4 One

Density Functional Theory (DFT) Studies of Electronic Structure and Properties

Density Functional Theory (DFT) has become a important tool for investigating the electronic structure and properties of complex organic molecules. For derivatives of 4H-3,1-benzoxazin-4-one, DFT calculations, particularly using the B3LYP functional, have been shown to provide results that correlate well with experimental data. researchgate.netorientjchem.org

The initial step in most computational studies involves the optimization of the molecular geometry to find the lowest energy conformation. For the analogous compound, 2-phenyl-4H-3,1-benzoxazin-4-one, experimental data from single-crystal X-ray diffraction reveals a nearly planar structure. researchgate.netnih.gov The dihedral angle between the plane of the phenyl ring and the 3,1-benzoxazin-4-one core is reported to be a mere 3.72(4)°. researchgate.netnih.gov

Table 1: Selected Experimental Crystal Data for 2-phenyl-4H-3,1-benzoxazin-4-one

| Parameter | Value |

| Molecular Formula | C₁₄H₉NO₂ |

| Molecular Weight | 223.22 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 13.3055 (16) |

| b (Å) | 3.8930 (4) |

| c (Å) | 20.445 (2) |

| β (°) | 94.946 (3) |

| Volume (ų) | 1055.1 (2) |

| Dihedral Angle (Phenyl/Benzoxazinone) | 3.72 (4)° |

| Data sourced from references researchgate.netnih.gov |

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. nih.gov The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. nih.govscispace.com

For 2-aryl-4H-3,1-benzoxazin-4-one systems, the HOMO is typically distributed over the electron-rich parts of the molecule, often involving the fused benzene (B151609) ring and the aryl substituent. The LUMO is generally located over the heterocyclic ring and the carbonyl group, which are the more electron-deficient regions. A small HOMO-LUMO energy gap suggests that the molecule is more reactive and can be easily excited. nih.gov In the case of 2-(4-biphenylyl)-4H-3,1-benzoxazin-4-one, the extended π-conjugation from the biphenyl (B1667301) group is expected to lower the HOMO-LUMO gap compared to the 2-phenyl analogue, suggesting enhanced reactivity and distinct electronic properties.

Table 2: Conceptual DFT Parameters

| Parameter | Definition | Significance |

| HOMO Energy (E_HOMO) | Energy of the Highest Occupied Molecular Orbital | Related to the molecule's ability to donate electrons. |

| LUMO Energy (E_LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | Related to the molecule's ability to accept electrons. |

| Energy Gap (ΔE) | ΔE = E_LUMO - E_HOMO | Indicates chemical reactivity and stability. |

| Chemical Potential (μ) | μ = (E_HOMO + E_LUMO) / 2 | Measures the escaping tendency of electrons from a stable system. |

| Global Hardness (η) | η = (E_LUMO - E_HOMO) / 2 | Measures the resistance to change in electron distribution. |

| Global Electrophilicity (ω) | ω = μ² / (2η) | Measures the propensity of a species to accept electrons. |

Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. nih.govchemrxiv.org The MEP map uses a color scale to represent the electrostatic potential on the molecular surface.

Red regions indicate negative electrostatic potential, corresponding to areas of high electron density. These sites are susceptible to electrophilic attack. For this compound, these would be concentrated around the carbonyl oxygen and the nitrogen atom of the oxazine (B8389632) ring.

Blue regions indicate positive electrostatic potential, corresponding to electron-deficient areas. These sites are prone to nucleophilic attack. These are typically found around the hydrogen atoms.

Green regions represent neutral or zero potential.

The MEP map provides a clear picture of the molecule's reactivity, guiding the understanding of its interaction with other molecules and its potential role in chemical reactions. chemrxiv.org

Prediction of Spectroscopic Parameters (NMR, IR, Raman, UV-Vis)

Computational methods, particularly DFT, are widely used to predict various spectroscopic parameters. These theoretical spectra can be compared with experimental data to confirm molecular structures. researchgate.netorientjchem.org

For the related 2-phenyl-4H-3,1-benzoxazin-4-one, vibrational wavenumbers have been computed using both Hartree-Fock (HF) and DFT (B3LYP) methods with a 6-31G* basis set. researchgate.netorientjchem.org Studies consistently show that the B3LYP method provides results that are in much better agreement with experimental FT-IR and FT-Raman spectra. researchgate.netorientjchem.org Key vibrational modes include the C=O stretching of the lactone, C=N stretching, and C-O-C stretching of the oxazine ring.

¹H and ¹³C NMR: Theoretical chemical shifts can be calculated and are instrumental in assigning experimental spectra. For the title compound, distinct signals would be expected for the protons and carbons of the benzoxazinone (B8607429) core and the biphenyl substituent.

UV-Vis: Time-dependent DFT (TD-DFT) is used to predict electronic transitions and the corresponding absorption wavelengths (λ_max). The extended conjugation in the biphenyl group of the target molecule would be expected to cause a bathochromic (red) shift in its UV-Vis absorption spectrum compared to the 2-phenyl analogue.

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for elucidating reaction mechanisms, identifying intermediates, and characterizing transition states. rsc.orgrsc.org The synthesis of 2-aryl-4H-3,1-benzoxazin-4-ones typically involves the reaction of anthranilic acid with an appropriate aroyl chloride. uomosul.edu.iqmdpi.com

The mechanism generally proceeds in two main steps:

N-acylation: The amino group of anthranilic acid acts as a nucleophile, attacking the carbonyl carbon of the aroyl chloride to form an N-aroylanthranilic acid intermediate. uomosul.edu.iq

Cyclization: The intermediate undergoes intramolecular cyclization via dehydration to form the 3,1-benzoxazin-4-one ring. uomosul.edu.iqmdpi.com

DFT calculations can model this pathway, determining the activation energies for each step and the stability of the intermediates and transition states. Such studies can clarify the role of catalysts (like pyridine) and reaction conditions. rsc.org For example, computational studies on related systems have explored the energy barriers for cyclization and other reaction types, such as hydrolysis, providing a detailed understanding of the molecule's reactivity profile. researchgate.net

Non-Linear Optical (NLO) Properties and Materials Science Predictions

Molecules with extended π-conjugated systems and significant charge separation, often described as donor-π-acceptor (D-π-A) structures, can exhibit significant non-linear optical (NLO) properties. bohrium.commdpi.comnih.gov These materials are of great interest for applications in optoelectronics and photonics. nih.govdoi.org

The this compound structure possesses an extended π-system. The benzoxazinone moiety can act as an acceptor, while the biphenyl group can be functionalized with donor or acceptor groups to tune the NLO response. Computational calculations can predict key NLO parameters, such as the first hyperpolarizability (β), which is a measure of the second-order NLO response. researchgate.netbohrium.com

For the parent 2-phenyl-4H-3,1-benzoxazin-4-one, a first hyperpolarizability value has been reported, indicating some NLO activity. researchgate.netorientjchem.org It is anticipated that the extended conjugation of the biphenyl system in the title compound would lead to a significantly larger hyperpolarizability, making it a more promising candidate for NLO materials. DFT calculations are essential for screening and designing novel benzoxazinone derivatives with enhanced NLO properties. bohrium.comdoi.org

Applications of 2 4 Biphenylyl 4h 3,1 Benzoxazin 4 One in Advanced Materials Science and Engineering

Polymer Chemistry and Monomer Applications

The unique structure of 2-(4-biphenylyl)-4H-3,1-benzoxazin-4-one makes it a candidate for applications in polymer chemistry. Research in this area has explored its use in the creation of novel polymer resins and as a modifying agent in polymer networks.

Development of Polybenzoxazine Resins and Composites

Benzoxazine (B1645224) monomers are known for their utility in producing high-performance polybenzoxazine resins, which exhibit desirable properties such as high thermal stability, low water absorption, and good mechanical strength. While the general class of 1,3-benzoxazin-4-ones is recognized for its use in preparing functional polymers, specific studies detailing the polymerization of this compound to form polybenzoxazine resins and composites are not extensively documented in publicly available literature. The biphenyl (B1667301) group is anticipated to impart enhanced thermal resistance and liquid crystalline properties to the resulting polymer, though specific data is limited.

Role as Cross-linking Agents or Modifiers in Polymer Networks

Optoelectronic Materials and Photonic Applications

The aromatic nature and conjugated system of this compound suggest its potential for use in optoelectronic and photonic applications. The general class of benzoxazin-4-ones has been explored for such uses.

UV Absorption Properties and Photostabilization

Compounds containing extensive aromatic systems often exhibit strong absorption in the ultraviolet region of the electromagnetic spectrum. This characteristic is crucial for applications requiring UV protection, such as in coatings and films to prevent photodegradation of materials. While the benzoxazin-4-one core is known to contribute to UV absorption, detailed studies quantifying the specific UV absorption spectrum and photostabilizing efficacy of this compound are not widely reported.

Fluorescence and Aggregation-Induced Emission (AIE) Properties

Fluorescent materials are integral to various technologies, including organic light-emitting diodes (OLEDs), sensors, and bio-imaging. Some complex organic molecules exhibit aggregation-induced emission (AIE), where their fluorescence intensity increases in the aggregated or solid state. The general class of 1,3-benzoxazin-4-ones has been identified as useful for fluorescence emission materials. However, specific research investigating the fluorescence and potential AIE properties of this compound is not detailed in the available literature.

Catalyst and Ligand Design in Organic Transformations

The nitrogen and oxygen atoms within the benzoxazin-4-one structure offer potential coordination sites for metal ions, suggesting that derivatives of this compound could serve as ligands in catalysis. The design of ligands is critical for controlling the activity and selectivity of metal-based catalysts in a wide range of organic reactions. Despite this potential, there is a lack of specific research in the public domain that explores the application of this compound as a ligand or catalyst in organic transformations.

Functional Materials for Chemical Sensing and Recognition (Non-Biological Analytes)

Although specific studies on This compound are not available, research on analogous compounds provides insight into its potential. For instance, heterocyclic compounds containing a biphenyl moiety have demonstrated success as fluorescent chemosensors for various non-biological analytes, particularly metal ions.

A notable example is a Schiff base derivative containing a biphenyl unit, bis(2-hydroxybenzylidene)-[1,1′-biphenyl]-2,2′-dicarbohydrazide, which has been identified as a selective and sensitive fluorescent sensor for aluminum (Al³⁺) and zinc (Zn²⁺) ions. rsc.org The presence of the biphenyl group in this sensor molecule contributes to its rigid structure and favorable photophysical properties, allowing for a "turn-on" fluorescent response upon binding with the target metal ions. rsc.org This demonstrates the utility of the biphenyl scaffold in designing effective chemosensors.

The sensing mechanism in such compounds often involves processes like Photoinduced Electron Transfer (PET) or Chelation-Enhanced Fluorescence (CHEF). In the case of the aforementioned biphenyl-containing Schiff base, the interaction with Al³⁺ or Zn²⁺ ions is believed to inhibit the PET process, leading to a significant enhancement of fluorescence intensity. rsc.org

To illustrate the potential of biphenyl-containing structures in chemical sensing, the following table summarizes the performance of the related Schiff base sensor for the detection of Al³⁺ and Zn²⁺ ions.

| Sensor | Analyte | Detection Limit | Solvent System | Spectroscopic Change |

| bis(2-hydroxybenzylidene)-[1,1′-biphenyl]-2,2′-dicarbohydrazide rsc.org | Al³⁺ | Not Specified | Aqueous DMF | Fluorescence enhancement at 458 nm |

| bis(2-hydroxybenzylidene)-[1,1′-biphenyl]-2,2′-dicarbohydrazide rsc.org | Zn²⁺ | Not Specified | Aqueous DMF | Fluorescence enhancement at 478 nm |

Furthermore, studies on other heterocyclic systems, such as benzothiazole (B30560) derivatives featuring a biphenyl substituent, have highlighted the favorable fluorescent properties imparted by the biphenyl group. These compounds exhibit strong fluorescence in the visible region, a crucial characteristic for the development of optical sensors. niscpr.res.in The photophysical properties of these related compounds underscore the potential of incorporating a biphenyl moiety into a fluorophore to create effective sensing materials.

The table below details the fluorescent properties of several 2-(biphenyl-4-yl)benzothiazole derivatives, showcasing the influence of the biphenyl group on their emission characteristics.

| Compound | Excitation Wavelength (nm) | Emission Wavelength (nm) |

| 2-(4'-Methyl-[1,1'-biphenyl]-4-yl)benzothiazole niscpr.res.in | 330 | 385 |

| 2-(3',5'-Dimethyl-[1,1'-biphenyl]-4-yl)benzothiazole niscpr.res.in | 330 | 382 |

| 2-(4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)benzothiazole researchgate.net | 330 | 388 |

| 2-(3'-Ethoxy-[1,1'-biphenyl]-4-yl)benzothiazole researchgate.net | 330 | 410 |

Based on the evidence from these related compounds, it is reasonable to hypothesize that This compound would possess favorable photophysical properties for the development of functional materials for chemical sensing. The extended π-conjugation provided by the biphenyl group is likely to result in strong fluorescence. The nitrogen and oxygen atoms within the benzoxazinone (B8607429) ring could serve as potential binding sites for analytes such as metal ions. Interaction with these analytes would likely modulate the electronic structure of the molecule, leading to a detectable change in its fluorescence signal.

Future research focused on the synthesis and detailed photophysical characterization of This compound and its interaction with various non-biological analytes is necessary to fully explore and validate its potential in the field of advanced materials for chemical sensing and recognition.

Structure Property Relationship Studies of 2 4 Biphenylyl 4h 3,1 Benzoxazin 4 One Derivatives Non Biological Focus

Influence of Substituent Effects on Reactivity and Selectivity

The reactivity of the 4H-3,1-benzoxazin-4-one scaffold is primarily centered on two electrophilic sites: the carbonyl carbon at position C4 and the imine-like carbon at C2. nih.gov These positions are susceptible to nucleophilic attack, a reaction whose rate and selectivity are significantly modulated by the electronic nature of the substituent at the C2 position.

The 4-biphenylyl group on the parent compound acts as an electron-donating group through resonance, feeding electron density into the heterocyclic system. This donation generally decreases the electrophilicity of the C2 and C4 carbons compared to derivatives bearing electron-withdrawing groups. For instance, studies on various 2-aryl-4H-3,1-benzoxazin-4-ones demonstrate that substituents with strong electron-withdrawing capacity, such as a nitro group (-NO₂), enhance the reactivity towards nucleophiles. mdpi.comnih.gov Conversely, electron-donating groups, like the biphenylyl moiety, tend to slow down these reactions by stabilizing the benzoxazinone (B8607429) ring. nih.gov

In synthetic transformations, such as aminolysis (reaction with amines) to form quinazolinones, the nature of the C2-aryl substituent governs the reaction conditions required. uomosul.edu.iq A derivative like 2-(4-nitrophenyl)-4H-3,1-benzoxazin-4-one would be expected to react more readily with a given nucleophile than 2-(4-biphenylyl)-4H-3,1-benzoxazin-4-one under identical conditions. This difference in reactivity allows for selective chemical transformations based on the electronic tuning of the C2 substituent. For example, in copper-catalyzed coupling reactions to synthesize these compounds, the presence of an electron-withdrawing -NO₂ group on the precursor anthranilic acid was found to result in lower yields, highlighting the electronic influence on the synthetic process itself. mdpi.com

Correlation between Molecular Structure and Material Performance Indicators

The performance of molecular materials is critically dependent on their solid-state properties, such as thermal stability and melting point, which are directly influenced by molecular structure, symmetry, and intermolecular interactions. While specific material performance data for this compound is not extensively documented in publicly available literature, a strong correlation can be established by analyzing related 2-aryl-4H-3,1-benzoxazin-4-one derivatives.

The introduction of different aryl groups at the C2 position significantly alters the physical properties of the resulting compounds. Larger, more rigid, and more polarizable substituents generally lead to stronger intermolecular forces (like van der Waals forces and π-π stacking), resulting in higher melting points. The biphenyl (B1667301) group, being significantly larger than a simple phenyl ring, would be expected to increase the melting point due to enhanced polarizability and potential for π-π stacking.

The following interactive table presents the melting points for a series of 2-aryl-4H-3,1-benzoxazin-4-one derivatives to illustrate this structure-property relationship.

| Compound Name | C2-Aryl Substituent | Melting Point (°C) | Molecular Weight (g/mol) |

|---|---|---|---|

| 2-phenyl-4H-3,1-benzoxazin-4-one | Phenyl | 123-125 | 223.23 |

| 2-(4-bromophenyl)-4H-3,1-benzoxazin-4-one | 4-Bromophenyl | 204-206 | 302.13 |

| 2-(3-nitrophenyl)-4H-3,1-benzoxazin-4-one | 3-Nitrophenyl | 225-227 | 268.23 |

| This compound | 4-Biphenylyl | Not available | 299.33 |

Data for analogues are derived from publicly available chemical databases and synthesis papers. researchgate.netchemsynthesis.comresearchgate.net The data illustrates that increasing the size, polarity, and potential for intermolecular interactions of the C2-substituent generally correlates with a higher melting point.

Similarly, thermal stability, often measured by thermogravimetric analysis (TGA), is expected to increase with molecular weight and the rigidity of the substituent. The biphenyl group should confer greater thermal stability compared to a single phenyl ring. Studies on polymers derived from benzoxazine (B1645224) monomers show that those with superior thermal stability often possess rigid, bulky aromatic structures. cwu.edu

Conformational Flexibility and Its Impact on Chemical Behavior

The chemical behavior of this compound is significantly influenced by its conformational flexibility, which arises primarily from the rotation around the single bond connecting the two phenyl rings of the biphenyl group, as well as the bond linking the biphenyl group to the benzoxazinone core.

X-ray crystallography studies on the closely related 2-phenyl-4H-3,1-benzoxazin-4-one reveal that the molecule is nearly planar, with a very small dihedral angle of just 3.72° between the phenyl ring and the benzoxazinone fragment. nih.govresearchgate.net This planarity suggests a high degree of conjugation across this linkage.

For the 2-(4-biphenylyl) derivative, an additional rotational degree of freedom exists between the two phenyl rings of the biphenyl moiety. In the gas phase, unsubstituted biphenyl has a dihedral angle of approximately 44-45° between the planes of the two rings. nih.gov This twisted conformation represents a compromise between two opposing effects: the stabilizing effect of π-conjugation, which favors planarity, and the destabilizing steric repulsion between the ortho-hydrogen atoms, which favors a twisted, non-planar structure. The energy barrier to rotation is relatively low, allowing for dynamic conformational changes in solution.

This conformational flexibility has a direct impact on the compound's chemical behavior and material properties.

Solubility and Crystallization: The ability of the biphenyl group to rotate out of planarity can disrupt efficient crystal packing, which may affect the compound's solubility and crystallization behavior. Different conformers may pack differently, potentially leading to polymorphism.

Reactivity: While the electronic effect of the biphenyl group is primarily donating, its conformation can influence the accessibility of the reactive C2 center. In a more twisted conformation, the steric hindrance around the C2 position might slightly increase, potentially modulating its interaction with bulky reagents. Computational studies on other substituted biphenyl systems show that rotational freedom allows the molecule to adopt conformations that optimize or minimize interactions between functional groups. nih.gov

Future Research Directions and Unexplored Avenues for 2 4 Biphenylyl 4h 3,1 Benzoxazin 4 One

Development of Novel and Sustainable Synthetic Methodologies

Traditional syntheses of 2-aryl-4H-3,1-benzoxazin-4-ones often involve the reaction of anthranilic acid with two equivalents of an aroyl chloride in pyridine (B92270) or a two-step process involving the formation of an N-aroylanthranilic acid followed by cyclization with a dehydrating agent like acetic anhydride (B1165640). rsc.orgmdpi.com For 2-(4-biphenylyl)-4H-3,1-benzoxazin-4-one, this would typically involve 4-biphenylcarbonyl chloride. While effective, these methods can require harsh conditions, excess reagents, and chlorinated solvents. mdpi.com Future research should focus on developing more efficient, economical, and environmentally benign synthetic routes.

Promising areas for exploration include:

Mechanochemistry: Solvent-assisted grinding has been shown to enable the rapid and high-yield synthesis of substituted 4H-3,1-benzoxazin-4-ones at room temperature within minutes, using inexpensive reagents and minimal solvent. organic-chemistry.org Applying this mechanochemical approach to the synthesis of this compound from N-(4-biphenylylcarbonyl)anthranilic acid could offer a significant green alternative to conventional methods.

Catalyst-Free Oxidative Cascades: An iodine-catalyzed, transition-metal-free oxidative cascade reaction between anthranilic acids and aldehydes has been developed to form 2-arylbenzoxazin-4-ones. mdpi.com Investigating the viability of this method using 4-biphenylcarboxaldehyde would provide a more atom-economical pathway.

Ultrasound and Microwave-Assisted Synthesis: Sonochemistry has been utilized to prepare related benzoxazinone (B8607429) derivatives in excellent yields under transition-metal-free conditions. nih.gov Similarly, microwave-assisted synthesis has been studied for the one-pot reaction of anthranilic acids with orthoesters. mdpi.com Exploring these energy-efficient techniques could drastically reduce reaction times and improve yields for the target molecule.

| Method | Key Features | Potential Advantages for Target Compound |

| Conventional Synthesis | Anthranilic Acid + 4-biphenylcarbonyl chloride in pyridine | Established, high yield reported for analogs. rsc.org |

| Mechanochemistry | Solvent-assisted grinding, room temperature | Reduced solvent waste, rapid reaction (1-2 mins), energy efficient. organic-chemistry.org |

| Iodine-Catalyzed Cascade | Anthranilic Acid + 4-biphenylcarboxaldehyde, Oxone oxidant | High atom economy, transition-metal-free. mdpi.com |

| Ultrasound-Assisted | Sonication, transition-metal-free | Excellent yields, potentially milder conditions. nih.gov |

Exploration of New Reactivity Patterns and Synthetic Utility

The 4H-3,1-benzoxazin-4-one ring is a versatile synthon, susceptible to nucleophilic attack at both the C2 and C4 carbonyl positions. nih.gov This reactivity allows for its conversion into other important heterocyclic systems, such as quinazolinones. raco.catuomosul.edu.iq While the general reactivity is known, the influence of the 2-(4-biphenylyl) substituent remains a largely unexplored area.

Future research should investigate:

Nucleophilic Ring-Opening and Rearrangement: Systematic studies on the reaction of this compound with various nucleophiles (e.g., amines, hydrazines, hydroxylamine) are needed. raco.cat This could lead to novel series of 2,3-disubstituted quinazolin-4(3H)-ones or other complex heterocycles, where the biphenyl (B1667301) moiety could impart unique properties.

Functionalization of the Biphenyl Moiety: The biphenyl group itself is a platform for further chemical modification. Reactions such as electrophilic substitution (nitration, halogenation) or transition-metal-catalyzed cross-coupling on the terminal phenyl ring could generate a library of novel, complex benzoxazinone derivatives with tailored electronic and steric properties.

Dipolar Cycloaddition Reactions: Vinyl- and alkynyl-substituted benzoxazinones can generate zwitterionic species that participate in asymmetric [4+n] dipolar cycloadditions. nih.gov Synthesizing an alkynyl-functionalized biphenyl precursor would open an unexplored pathway to complex, chiral aza-heterocycles derived from this compound.

| Reaction Type | Reagents | Potential Products | Unexplored Aspect |

| Aminolysis | Primary/Secondary Amines | N-Substituted amides, Quinazolinones raco.cat | Influence of the bulky biphenyl group on reaction rates and product distribution. |

| Reaction with Dinucleophiles | 2-Aminophenol, o-Phenylenediamine (B120857) | Benzoxazole/Benzimidazole-linked heterocycles raco.cat | Creation of extended conjugated systems for materials science. |

| Suzuki Cross-Coupling | Boronic acids (on a halogenated biphenyl ring) | Poly-aryl systems | Post-synthesis modification to build complex architectures. |

| [4+2] Cycloaddition | Dienes, Alkynes | Fused polycyclic systems | Access to novel scaffolds with potential biological or material applications. nih.gov |

Advanced Functional Material Design and Applications

Benzoxazinone derivatives have been identified as useful precursors for functional polymers and materials for optoelectronic devices. nih.gov The incorporation of a rigid and electronically conjugated 4-biphenyl group into the 2-position of the benzoxazinone core makes this compound a particularly strong candidate for advanced functional materials. The planarity and potential for π-π stacking interactions are key features of similar aromatic heterocycles. researchgate.netnih.gov

Future research avenues include:

Organic Light-Emitting Diodes (OLEDs): The rigid, conjugated structure is ideal for charge-transporting or emissive layers in OLEDs. The biphenyl group can enhance molecular packing and improve charge mobility. Research should focus on synthesizing the compound and characterizing its photophysical and electrochemical properties (e.g., absorption, emission, HOMO/LUMO levels).

High-Performance Polymers: The benzoxazinone ring can be opened by diamines to form polyamides or polyquinazolones. Using this compound as a monomer could lead to new high-performance polymers with exceptional thermal stability, mechanical strength, and potentially liquid crystalline properties derived from the rigid biphenyl units.

Luminescent Sensors: The fluorescence properties of the biphenyl-benzoxazinone scaffold could be sensitive to the local environment. Future work could explore its use as a turn-on/turn-off fluorescent sensor for detecting specific metal ions or small molecules through coordination or interaction with the heterocyclic core.

Integration with Emerging Technologies in Chemical Science

To accelerate the discovery and application of this compound, its study should be integrated with modern chemical technologies.

Flow Chemistry: For synthetic optimization and scale-up, continuous flow chemistry offers superior control over reaction parameters (temperature, pressure, mixing) compared to batch processing. Developing a flow synthesis for the target molecule would enable safer, more efficient, and scalable production, facilitating its use in material science applications.

Computational Chemistry: Density Functional Theory (DFT) and other computational methods can be used to predict the geometric and electronic properties of the molecule, its reactivity towards nucleophiles, and its potential performance in materials like OLEDs. ubaya.ac.id These in-silico studies can guide experimental efforts, saving time and resources.

High-Throughput Screening: To explore its synthetic utility, high-throughput screening techniques could be employed to rapidly test the reaction of this compound with a large library of nucleophiles or in various catalytic transformations, quickly identifying novel and useful chemical reactions.

By pursuing these future research directions, the scientific community can unlock the full potential of this compound, transforming it from a little-studied molecule into a valuable component for the development of novel synthetic methods, complex chemical architectures, and next-generation functional materials.

Q & A

Q. What statistical methods are appropriate for dose-response studies of benzoxazinone inhibitors?

- Answer :

- Nonlinear regression : Fit IC₅₀ curves using GraphPad Prism (four-parameter logistic model).

- Error analysis : Report 95% confidence intervals and use ANOVA for multi-group comparisons .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.